molecular formula C6HCl2N3O3 B14249855 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole CAS No. 185253-69-4

4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole

Katalognummer: B14249855
CAS-Nummer: 185253-69-4
Molekulargewicht: 233.99 g/mol
InChI-Schlüssel: KUNPAEZEACUAOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoxadiazole ring. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the benzoxadiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also intercalate with DNA, disrupting its normal function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective substitution and reduction reactions makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

185253-69-4

Molekularformel

C6HCl2N3O3

Molekulargewicht

233.99 g/mol

IUPAC-Name

4,6-dichloro-5-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6HCl2N3O3/c7-2-1-3-5(10-14-9-3)4(8)6(2)11(12)13/h1H

InChI-Schlüssel

KUNPAEZEACUAOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C2=NON=C21)Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.